Fructose 6-phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOAOHZAIYLCY-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904350 | |
| Record name | Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very soluble in water; [Merck Index], Solid | |
| Record name | Fructose-6-phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13927 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
911 mg/mL | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
643-13-0, 6814-87-5 | |
| Record name | Fructose 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructose-6-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-fructose 6-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRUCTOSE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2012QM764Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Fructose 6 Phosphate in Carbohydrate Metabolism Pathways
Glycolytic Pathway Integration of Fructose-6-Phosphate (B1210287)
In the cytoplasm, F6P is a key intermediate in glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to generate energy. wikipedia.org Its entry and progression through this pathway are marked by two crucial enzymatic steps.
The formation of F6P in glycolysis is catalyzed by the enzyme phosphoglucose (B3042753) isomerase (PGI), also known as phosphohexose isomerase (PHI) or glucose-6-phosphate isomerase (GPI). proteopedia.orgwikipedia.org This enzyme facilitates the reversible isomerization of glucose-6-phosphate (G6P) into F6P. wikipedia.orgbrainly.comebi.ac.uk This reaction is the second step in glycolysis and is crucial for preparing the molecule for the subsequent phosphorylation. brainly.com The mechanism involves the conversion of an aldose (G6P) into a ketose (F6P). wikipedia.orgbrainly.com This process consists of three main steps: the enzyme first catalyzes the opening of the G6P pyranose ring, followed by isomerization through a cis-enediol intermediate, and finally, the closing of the ring to form fructose-6-phosphate. wikipedia.orgebi.ac.uknih.gov
The direction of this reversible reaction is dictated by the relative intracellular concentrations of G6P and F6P. wikipedia.orgproteopedia.org Although the reaction has an equilibrium ratio of approximately 7:3 for G6P to F6P, it is typically driven forward in the glycolytic direction due to the rapid consumption of F6P in the next step of the pathway. wikipedia.orgtaylorandfrancis.com
The next step in glycolysis involves the phosphorylation of F6P to form fructose-1,6-bisphosphate (F1,6BP). wikipedia.orgvirginia.edu This reaction is catalyzed by the enzyme phosphofructokinase-1 (PFK-1) and utilizes a molecule of ATP as the phosphate (B84403) donor. wikipedia.orglibretexts.org This step is considered the first "committed" step of glycolysis. wikipedia.orglibretexts.org Once F1,6BP is formed, it is destined to proceed through the remainder of the glycolytic pathway, as the reaction is essentially irreversible under physiological conditions. virginia.edulibretexts.orgyoutube.com
PFK-1 is a key regulatory point in glycolysis. wikipedia.orgebi.ac.uk Its activity is controlled by allosteric regulation, allowing the cell to modulate the rate of glycolysis in response to its energy status. wikipedia.orgvaia.com High levels of ATP, a signal of energy abundance, allosterically inhibit PFK-1, reducing its affinity for F6P. wikipedia.orgvirginia.edu Conversely, high levels of AMP, an indicator of low energy, act as an allosteric activator, stimulating PFK-1 activity. wikipedia.orgvaia.com Fructose-2,6-bisphosphate is another potent activator of PFK-1. wikipedia.orgbrainly.com This tight regulation ensures that the directional flow of metabolites is maintained towards pyruvate production when the cell requires energy. wikipedia.orgyoutube.com
| Enzyme | Substrate | Product | Pathway | Key Characteristics |
| Phosphoglucose Isomerase (PGI) | Glucose-6-phosphate | Fructose-6-phosphate | Glycolysis / Gluconeogenesis | Catalyzes a reversible isomerization reaction. proteopedia.orgwikipedia.org |
| Phosphofructokinase-1 (PFK-1) | Fructose-6-phosphate | Fructose-1,6-bisphosphate | Glycolysis | Irreversible, rate-limiting, and committed step; highly regulated. wikipedia.orglibretexts.org |
Gluconeogenic Reversal and Fructose-6-Phosphate Generation
Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, a process that is critical for maintaining blood glucose levels during fasting or starvation. While it is largely the reverse of glycolysis, it bypasses the irreversible glycolytic steps with a separate set of enzymes.
In gluconeogenesis, the formation of F6P occurs through the hydrolysis of fructose-1,6-bisphosphate. reactome.orgvaia.com This reaction is catalyzed by the enzyme fructose-1,6-bisphosphatase (FBPase), which removes the phosphate group from the C1 position of F1,6BP, yielding F6P and inorganic phosphate (Pi). mdpi.comebi.ac.uk This hydrolytic reaction is essentially the reverse of the step catalyzed by PFK-1 in glycolysis. vaia.comalivetek.org
FBPase is a key regulatory enzyme in the gluconeogenic pathway. nih.govtaylorandfrancis.com Its activity is reciprocally regulated with PFK-1 to prevent a futile cycle where both pathways operate simultaneously at high rates. wikipedia.org Specifically, FBPase is allosterically inhibited by AMP and fructose-2,6-bisphosphate, the same molecules that activate PFK-1. nih.govyoutube.com This ensures that when cellular energy levels are low (high AMP), glycolysis is favored, and when energy is abundant, gluconeogenesis can proceed to synthesize glucose. mdpi.comnih.gov
| Enzyme | Substrate | Product | Pathway | Key Characteristics |
| Fructose-1,6-bisphosphatase (FBPase) | Fructose-1,6-bisphosphate | Fructose-6-phosphate | Gluconeogenesis | Key regulatory enzyme; its hydrolysis reaction bypasses the irreversible PFK-1 step of glycolysis. ebi.ac.ukalivetek.org |
Pentose (B10789219) Phosphate Pathway Interconnection via Fructose-6-Phosphate
The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that is crucial for generating NADPH and the precursors for nucleotide synthesis. wikipedia.org Fructose-6-phosphate serves as a critical link connecting the PPP back to glycolysis. nih.govfrontiersin.org
The pentose phosphate pathway has two main phases: an oxidative phase and a non-oxidative phase. wikipedia.orgnih.gov The oxidative phase generates NADPH and converts glucose-6-phosphate into ribulose-5-phosphate. wikipedia.org NADPH is vital for reductive biosynthetic reactions and for protecting the cell against oxidative stress. wikipedia.orgfrontiersin.org
The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions catalyzed by enzymes such as transketolase and transaldolase. nih.gov These enzymes remodel the carbon skeletons of sugars, converting pentose phosphates back into glycolytic intermediates, namely fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.govlecturio.comvaia.com For instance, transketolase can transfer a two-carbon unit, while transaldolase transfers a three-carbon unit, in reactions that can produce F6P. vaia.comnih.govaklectures.com This interconnection allows the cell to divert the carbon skeletons of intermediates according to its metabolic needs. nih.gov If the cell primarily needs NADPH, the intermediates of the non-oxidative phase like F6P can be converted back to glucose-6-phosphate to run through the oxidative phase again. nih.govnih.gov Alternatively, the F6P produced can enter the glycolytic pathway for energy generation. The PPP also produces ribose-5-phosphate (B1218738), a direct precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). wikipedia.orgnih.gov
| Enzyme | Reactants (example) | Products (example) | Pathway | Function |
| Transketolase | Xylulose-5-phosphate + Erythrose-4-phosphate | Fructose-6-phosphate + Glyceraldehyde-3-phosphate | Pentose Phosphate Pathway | Transfers a two-carbon unit, linking PPP to glycolysis. lecturio.comaklectures.com |
| Transaldolase | Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate | Fructose-6-phosphate + Erythrose-4-phosphate | Pentose Phosphate Pathway | Transfers a three-carbon unit, linking PPP to glycolysis. vaia.comebi.ac.uk |
Hexosamine Biosynthetic Pathway Initiation by Fructose-6-Phosphate
Fructose-6-phosphate, a key intermediate in glycolysis, serves as a crucial entry point into the Hexosamine Biosynthetic Pathway (HBP). nih.gov This pathway is a minor branch of glycolysis, consuming approximately 2-5% of the total glucose that enters the cell. nih.govnih.gov The HBP is vital for the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a molecule essential for various cellular processes, including protein and lipid glycosylation. nih.govresearchgate.net The initiation of the HBP begins with the conversion of fructose-6-phosphate. researchgate.netebi.ac.uk
The first and rate-limiting step of the hexosamine biosynthetic pathway is catalyzed by the enzyme Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase. nih.govnih.govnih.gov This enzyme utilizes fructose-6-phosphate and L-glutamine as substrates to produce glucosamine-6-phosphate and L-glutamate. nih.govwikipedia.org The reaction is practically irreversible and is the sole known biosynthetic route for producing glucosamine-6-phosphate. ebi.ac.uk
GFAT is a highly regulated enzyme and exists as two mammalian paralogs, GFAT1 and GFAT2, which share significant amino acid sequence identity. nih.gov GFAT1 is widely expressed across various tissues, while GFAT2 expression is more prominent in the central nervous system. nih.gov The enzyme itself is composed of two distinct domains: an N-terminal glutaminase (B10826351) domain that hydrolyzes glutamine to yield ammonia (B1221849), and a C-terminal isomerase domain that utilizes this ammonia to convert fructose-6-phosphate into glucosamine-6-phosphate. nih.govebi.ac.uk The product, glucosamine-6-phosphate, is a precursor for the synthesis of all amino sugar-containing macromolecules. ebi.ac.uk Increased flux through the HBP, driven by elevated levels of glucose and thus fructose-6-phosphate, has been implicated in various cellular processes and disease states. nih.govnih.gov
Mannose Pathway Entry and Fructose-6-Phosphate
Fructose-6-phosphate also provides a direct link to mannose metabolism. huji.ac.il Mannose and its derivatives are fundamental components in cellular metabolism, particularly in the synthesis of glycoproteins. proquest.com The interconversion between fructose-6-phosphate and mannose-6-phosphate (B13060355) allows the carbon skeletons from glycolysis to be shunted into pathways requiring mannose. wikipedia.orgyoutube.com
The entry of fructose-6-phosphate into the mannose pathway is facilitated by the enzyme Phosphomannose Isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI). wikipedia.orgnih.gov PMI is a zinc-dependent enzyme that catalyzes the reversible isomerization of fructose-6-phosphate (a ketose) to mannose-6-phosphate (an aldose). wikipedia.orgnih.govresearchgate.net This reaction allows cells to either synthesize mannose-6-phosphate from the glycolytic intermediate fructose-6-phosphate or, conversely, to direct mannose-6-phosphate into glycolysis by converting it to fructose-6-phosphate. wikipedia.orgresearchgate.net
The reaction is crucial for providing mannose-6-phosphate, a precursor for the synthesis of GDP-mannose, which is essential for mannosylation reactions like the formation of cell wall components and glycoproteins. wikipedia.orgresearchgate.net The enzyme is found in a wide range of organisms, from bacteria to mammals, highlighting its importance in metabolism. nih.gov
Interconversion with Glucose-6-Phosphate and Glycogen (B147801) Metabolism Linkages
Fructose-6-phosphate is readily and reversibly interconverted with glucose-6-phosphate by the action of the enzyme glucose phosphate isomerase (also known as phosphoglucose isomerase or phosphohexose isomerase). reactome.orgwikipedia.orgyoutube.com This isomerization is a critical step in both glycolysis and gluconeogenesis, linking the metabolism of fructose (B13574) and glucose. wikipedia.org The conversion of glucose-6-phosphate to fructose-6-phosphate is essential in glycolysis to prepare the molecule for phosphorylation to fructose-1,6-bisphosphate. wikipedia.orgquora.com
This interconversion provides a direct link to glycogen metabolism. Glucose-6-phosphate is a central molecule in glycogen synthesis and degradation. wikipedia.org It can be converted to glucose-1-phosphate, the direct precursor for glycogen synthesis. wikipedia.org Furthermore, glucose-6-phosphate is a potent allosteric activator of glycogen synthase, the key enzyme in glycogen synthesis, and an inhibitor of glycogen phosphorylase, the enzyme responsible for glycogen breakdown. wikipedia.orgwpmucdn.comdiabetesjournals.org By influencing the concentration of glucose-6-phosphate, the interconversion with fructose-6-phosphate indirectly affects the rate of glycogen synthesis and degradation, helping to regulate blood glucose homeostasis. diabetesjournals.org
Enzymatic Regulation and Allosteric Control Mechanisms of Fructose 6 Phosphate Metabolism
Phosphofructokinase-1 Regulation and Fructose-6-Phosphate (B1210287) Flux Control
Phosphofructokinase-1 (PFK-1) is a principal regulatory enzyme in the glycolytic pathway. wikipedia.org It catalyzes the phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP), a reaction that is essentially irreversible under physiological conditions and represents the first committed step of glycolysis. vaia.com This strategic position makes PFK-1 a major hub for metabolic regulation, where its activity is modulated by the energy status of the cell. wikipedia.orgvaia.com The enzyme is a tetramer, and its allosteric regulation involves transitions between a low-activity T-state and a high-activity R-state. nih.govproteopedia.org
Allosteric Modulation by ATP, AMP, and Fructose-2,6-Bisphosphate
The activity of PFK-1 is exquisitely sensitive to the cell's energy charge, primarily through allosteric modulation by adenine (B156593) nucleotides. Adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, serves as both a substrate and a key allosteric inhibitor of PFK-1. wikipedia.orgnih.gov While ATP binds to the active site in both the T and R states, it preferentially binds to an allosteric inhibitory site on the T-state conformation. proteopedia.org Consequently, high concentrations of ATP signal energy abundance, stabilizing the T-state and decreasing the enzyme's affinity for its substrate, F6P, thereby slowing down glycolysis. wikipedia.orgproteopedia.org
Conversely, adenosine monophosphate (AMP) is a potent allosteric activator of PFK-1. vaia.combyjus.com Rising levels of AMP, indicative of a low energy state, bind to the allosteric site and promote the transition to the active R-state. proteopedia.org This activation by AMP effectively reverses the inhibitory effect of ATP, stimulating glycolytic flux to generate more ATP. wikipedia.org
However, the most potent allosteric activator of PFK-1 is fructose-2,6-bisphosphate (F-2,6-BP). wikipedia.orgbyjus.com F-2,6-BP is not a glycolytic intermediate itself but a powerful signaling molecule whose concentration is regulated in response to hormonal signals. researchgate.netwikipedia.org It dramatically increases the affinity of PFK-1 for F6P and, importantly, diminishes the inhibitory effect of ATP. wikipedia.orgbyjus.com This allows glycolysis to proceed even when ATP levels are relatively high, representing a feedforward stimulation mechanism when glucose is abundant. wikipedia.orgbyjus.com
| Allosteric Modulator | Effect on PFK-1 Activity | Cellular Condition Indicated | Mechanism of Action |
| ATP | Inhibition | High Energy Charge | Binds to an allosteric site, stabilizing the inactive T-state. wikipedia.orgnih.govproteopedia.org |
| AMP | Activation | Low Energy Charge | Binds to the allosteric site, stabilizing the active R-state and counteracting ATP inhibition. wikipedia.orgvaia.comproteopedia.org |
| Fructose-2,6-Bisphosphate | Potent Activation | High Glucose Availability | Increases PFK-1's affinity for F6P and relieves ATP inhibition. wikipedia.orgbyjus.com |
Isozyme-Specific Regulatory Profiles of PFK1
In mammals, PFK-1 exists as a tetrameric enzyme composed of three distinct subunit types: muscle (M), liver (L), and platelet (P), each encoded by a different gene. wikipedia.orgnih.govnih.gov These subunits can randomly assemble into various homo- and heterotetrameric isozymes, and the composition of these isozymes varies depending on the tissue type. wikipedia.orgnih.gov This tissue-specific expression of PFK-1 isozymes leads to different kinetic and regulatory properties, allowing for diverse control of glycolytic rates tailored to the specific metabolic roles of different organs. wikipedia.orgnih.gov
For instance, mature skeletal muscle almost exclusively expresses the M-type subunit, forming the M4 homotetramer. wikipedia.orgnih.gov The muscle isozyme exhibits high flexibility in regulation, adapting glycolysis to the varying energy demands of rest and exercise. nih.gov The liver and kidneys predominantly express the L-type isoform. wikipedia.org The liver isoform (PFKL) is subject to complex regulation that aligns with the liver's dual role in both glycolysis and gluconeogenesis. nih.govnih.gov Erythrocytes contain a random assortment of M and L subunits, forming M4, L4, and all three hybrid combinations (M3L, M2L2, ML3). wikipedia.org The brain expresses all three subunit types. nih.gov These isozymes differ in their sensitivity to allosteric regulators like ATP and citrate, contributing to the distinct metabolic profiles of each tissue. nih.gov
| PFK-1 Isozyme Subunit | Primary Tissue(s) of Expression | Key Regulatory Characteristics |
| PFK-M (Muscle) | Skeletal Muscle | Forms M4 homotetramers; adapted for rapid changes in energy demand during exercise. wikipedia.orgnih.gov |
| PFK-L (Liver) | Liver, Kidneys | Forms L4 homotetramers; regulation is integrated with gluconeogenesis; can form filaments. wikipedia.orgnih.govnih.gov |
| PFK-P (Platelet) | Platelets, Brain, Fibroblasts | Contributes to various heterotetrameric forms in different tissues. wikipedia.orgnih.govnih.gov |
Bifunctional Enzyme 6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2) and Fructose-2,6-bisphosphate Dynamics
The cellular concentration of the potent PFK-1 activator, fructose-2,6-bisphosphate (F-2,6-BP), is itself meticulously controlled by a single bifunctional enzyme known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). johnshopkins.edunih.gov This enzyme is a homodimer where each polypeptide chain possesses two distinct catalytic domains: a kinase domain that synthesizes F-2,6-BP and a phosphatase domain that degrades it. wikipedia.orgnih.gov This dual functionality allows the cell to rapidly and efficiently modulate F-2,6-BP levels, thereby providing a sensitive switch to control the direction of glucose metabolism. wikipedia.org
Synthesis and Degradation of Fructose-2,6-Bisphosphate
The synthesis and degradation of F-2,6-BP are catalyzed by the two domains of the bifunctional enzyme. wikipedia.org
Synthesis: The 6-phosphofructo-2-kinase (PFK-2) domain, located in the N-terminal half of the protein, catalyzes the phosphorylation of fructose-6-phosphate (F6P) using ATP to produce fructose-2,6-bisphosphate (F-2,6-BP). johnshopkins.edunih.gov
Degradation: The fructose-2,6-bisphosphatase (FBPase-2) domain, found in the C-terminal half, catalyzes the hydrolysis of F-2,6-BP back to F6P and inorganic phosphate (B84403) (Pi). johnshopkins.edunih.govnih.gov
The balance between these two activities determines the steady-state concentration of F-2,6-BP. johnshopkins.edu When the kinase activity is dominant, F-2,6-BP levels rise, stimulating PFK-1 and accelerating glycolysis. johnshopkins.eduyoutube.com Conversely, when the phosphatase activity prevails, F-2,6-BP levels fall, which in turn slows PFK-1 activity and favors gluconeogenesis. johnshopkins.eduresearchgate.net
Post-Translational Modifications and Hormonal Signaling Integration
Glucagon: When blood glucose levels are low, the pancreas releases glucagon. This hormone triggers a cAMP signal cascade, leading to the activation of protein kinase A (PKA). wikipedia.orgresearchgate.net PKA then phosphorylates the PFK-2/FBPase-2 enzyme at a key serine residue (Ser32 in the liver isoform). wikipedia.orgresearchgate.net This phosphorylation inhibits the kinase activity and stimulates the phosphatase activity, causing a drop in F-2,6-BP levels. wikipedia.orgresearchgate.netwikipedia.org The resulting decrease in PFK-1 activation slows glycolysis and promotes gluconeogenesis to restore blood glucose levels. researchgate.net
Insulin (B600854): Following a carbohydrate-rich meal, high blood glucose stimulates insulin release. Insulin signaling activates protein phosphatases (like protein phosphatase 2A). researchgate.net These phosphatases dephosphorylate the PFK-2/FBPase-2 enzyme, thereby activating its kinase domain and inhibiting its phosphatase domain. researchgate.netyoutube.com This leads to an increase in F-2,6-BP levels, which strongly activates PFK-1 and stimulates glycolysis to process the excess glucose. youtube.comresearchgate.net
This system of hormonal control via post-translational modification allows the liver to efficiently switch between storing glucose (via glycolysis and subsequent pathways) and producing glucose (via gluconeogenesis) in response to the body's needs. nih.govnih.gov Different isozymes of PFK-2/FBPase-2 exist in various tissues (e.g., heart, brain), which have different regulatory sites and are controlled by other protein kinases, such as AMP-activated protein kinase (AMPK), allowing for tissue-specific metabolic regulation. atlasgeneticsoncology.orgnih.govplos.org
| Hormone/Signal | Signaling Pathway | Effect on PFK-2/FBPase-2 | Effect on F-2,6-BP Level | Metabolic Outcome |
| Glucagon (Low Glucose) | ↑ cAMP → ↑ Protein Kinase A (PKA) | Phosphorylation: Kinase INACTIVE, Phosphatase ACTIVE. wikipedia.orgresearchgate.net | Decrease | Glycolysis inhibited; Gluconeogenesis stimulated. researchgate.net |
| Insulin (High Glucose) | ↑ Protein Phosphatases | Dephosphorylation: Kinase ACTIVE, Phosphatase INACTIVE. researchgate.netyoutube.com | Increase | Glycolysis stimulated. researchgate.net |
| Epinephrine (in Muscle) | ↑ AMP → ↑ AMP-activated protein kinase (AMPK) | Phosphorylation at a different site (heart isozyme), activating kinase activity. atlasgeneticsoncology.orgnih.govyoutube.com | Increase | Glycolysis stimulated to provide rapid energy. |
Pyrophosphate-Dependent Fructose-6-Phosphate 1-Phosphotransferase (PFP) in Plant Metabolism
Pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase (PFP), formally known as diphosphate (B83284):D-fructose-6-phosphate 1-phosphotransferase, is a key cytosolic enzyme in plant carbohydrate metabolism. wikipedia.orgresearchgate.net It catalyzes the reversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (FBP), using inorganic pyrophosphate (PPi) as the phosphoryl donor instead of ATP. wikipedia.orgnih.gov This reaction is a critical rate-limiting step that helps regulate the flow of carbon between glycolysis and gluconeogenesis. researchgate.netnih.govnih.gov The ability to use PPi provides an energy-saving advantage for the plant cell. nih.gov
First isolated from pineapple leaves, PFP has since been identified in a wide variety of plant species and tissues. wikipedia.org The enzyme is strongly and allosterically activated by the signaling molecule fructose-2,6-bisphosphate (Fru-2,6-P2). wikipedia.org Saturation curves for Fru-2,6-P2 are hyperbolic, with very low activator constants (Ka) in the nanomolar range for both the forward (glycolytic) and reverse (gluconeogenic) reactions, indicating a high sensitivity to this regulator. researchgate.net
In plants, PFP typically exists as a heterotetramer composed of two distinct subunits: a catalytic β-subunit and a regulatory α-subunit. nih.govoup.com However, different configurations, including homodimers of the β-subunit, have also been reported. oup.com Research in quality protein maize (QPM) has shown that the α-subunit tends to accumulate under stressful conditions, such as phosphate starvation, and its increased expression is linked to the formation of the PFP heterotetramer complex. oup.com
Studies in rice (Oryza sativa L.) have highlighted the crucial role of PFP in carbon metabolism during grain filling. nih.gov The PFP β-subunit in rice contains several key functional sites, including an active site, a fructose-1,6-bisphosphate binding site, an ADP/pyrophosphate binding site, and an allosteric effector site. nih.gov Mutation of the gene encoding the PFP β-subunit leads to a significant decrease in enzyme activity, resulting in reduced grain weight and starch content. nih.gov This indicates that PFP is essential for modulating metabolic fluxes in the endosperm to support starch biosynthesis. nih.gov
Table 1: Characteristics of Pyrophosphate-Dependent Fructose-6-Phosphate 1-Phosphotransferase (PFP) in Plants
| Feature | Description | References |
| Reaction | Fructose-6-phosphate + PPi ⇌ Fructose-1,6-bisphosphate + Pi | wikipedia.orgnih.govnih.gov |
| Location | Cytosol | wikipedia.orgresearchgate.net |
| Phosphoryl Donor | Inorganic Pyrophosphate (PPi) | nih.gov |
| Regulation | Allosterically activated by Fructose-2,6-bisphosphate | wikipedia.orgresearchgate.net |
| Subunit Composition | Typically a heterotetramer of two α (regulatory) and two β (catalytic) subunits. | nih.govoup.com |
| Function | Regulates carbon flux between glycolysis and gluconeogenesis; starch biosynthesis. | researchgate.netnih.govnih.gov |
Regulation of Glucokinase Activity by Fructose-6-Phosphate
In the liver and pancreatic β-cells, the activity of glucokinase (GK), a key enzyme in glucose homeostasis, is not directly inhibited by its product, glucose-6-phosphate. stanford.edutaylorandfrancis.com Instead, its regulation is intricately controlled by the glucokinase regulatory protein (GKRP). wikipedia.orgnih.gov Fructose-6-phosphate (F6P) plays a central role in this regulatory mechanism. wikipedia.orgnih.gov
GKRP acts as a competitive inhibitor of glucose binding to GK. nih.gov The binding affinity of GKRP for GK is significantly enhanced by F6P. stanford.eduwikipedia.org In conditions of low glucose and consequently higher relative levels of F6P, GKRP binds to GK, and this complex is sequestered in the nucleus of hepatocytes, rendering the enzyme inactive. taylorandfrancis.comwikipedia.org This process prevents the liver from consuming glucose when blood levels are low. taylorandfrancis.com
This inhibition is antagonized by fructose-1-phosphate (B91348) (F1P). nih.gov When glucose levels rise, or after consumption of fructose (B13574) which is converted to F1P in the liver, F1P binds to GKRP and causes the dissociation of the GK-GKRP complex. stanford.eduwikipedia.orgnih.gov This releases active GK back into the cytoplasm, where it can phosphorylate glucose, initiating glycolysis and glycogen (B147801) synthesis. taylorandfrancis.comwikipedia.org The structure of the mammalian GCK-GKRP complex reveals that the sugar phosphate binding site is located within GKRP, over 30 Å away from the GCK interaction interface, indicating an allosteric mechanism of regulation. nih.gov The binding of F6P to GKRP induces a conformational change that promotes the formation of the inactive complex with glucokinase. wikipedia.org This intricate system allows GKRP to function as an allosteric switch, modulating GK activity in response to the cellular concentrations of key sugar phosphates. pnas.orgnih.gov
Table 2: Allosteric Regulation of Glucokinase by GKRP and Fructose Phosphates
| Effector Molecule | Effect on GKRP-Glucokinase Interaction | Consequence for Glucokinase Activity | References |
| Fructose-6-Phosphate (F6P) | Enhances binding; promotes complex formation. | Inhibition (via nuclear sequestration). | stanford.eduwikipedia.orgnih.gov |
| Fructose-1-Phosphate (F1P) | Antagonizes binding; promotes complex dissociation. | Activation (via release to cytoplasm). | stanford.eduwikipedia.orgnih.gov |
Structural and Kinetic Analyses of Fructose-6-Phosphate Interacting Enzymes
The metabolic fate of fructose-6-phosphate is determined by a variety of enzymes, whose functions have been elucidated through detailed structural and kinetic studies.
Phosphofructokinase (PFK): As a key regulatory enzyme in glycolysis, PFK catalyzes the phosphorylation of F6P to fructose-1,6-bisphosphate. wikipedia.org Structural studies of PFK from Escherichia coli reveal a tetrameric enzyme with two similar lobes per subunit: one for binding ATP and another that contains the binding sites for both the substrate (F6P) and allosteric effectors. wikipedia.org The crystal structure of E. coli PFK-2 in complex with F6P has been determined to a resolution of 2.0 Å. nih.govrcsb.org Comparison with the ATP-inhibited form suggests a negative interplay between F6P binding and the allosteric binding of MgATP, which is the basis for the enzyme's inhibition by high levels of ATP. nih.gov In the active site, the hydroxyl groups of F6P participate in a network of hydrogen bonds to secure the substrate for catalysis. nih.gov
Glucokinase (GK) and GKRP: The crystal structure of the Xenopus laevis GK-GKRP complex, determined at 2.9 Å resolution in the presence of F6P, shows that GKRP binds to a "super-open" conformation of GK. pnas.orgnih.gov This interaction, primarily through hydrophobic forces, locks the small domain of GK, thereby inhibiting its activity. pnas.orgnih.gov The structure confirms that GK and GKRP form a 1:1 heterodimeric assembly. nih.gov A single F6P binding site is located within the GKRP molecule, far from the GK-GKRP interface, confirming that F6P acts as an allosteric modulator that stabilizes the inhibitory complex. nih.govpnas.org
Transketolase (TKT): This enzyme of the pentose (B10789219) phosphate pathway catalyzes the reversible transfer of a two-carbon unit from a ketose phosphate, such as F6P, to an aldose phosphate. nih.govwikipedia.org The crystal structure of human transketolase has been determined to 1.75 Å resolution. nih.gov The enzyme is a homodimer with two identical active sites at the dimer interface, each requiring thiamine (B1217682) diphosphate (TPP) and Ca²⁺ as cofactors. nih.gov In the reverse reaction, TKT can transfer a two-carbon fragment to glyceraldehyde-3-phosphate from F6P. wikipedia.org Kinetic analyses show that the formation of the key carbanion-enamine intermediate is thermodynamically favored with ketose substrates that have a longer carbon chain. nih.gov
Fructose-1,6-bisphosphatase (FBPase): This gluconeogenic enzyme catalyzes the hydrolysis of fructose-1,6-bisphosphate to F6P. nih.gov Kinetic studies of human muscle FBPase show it is inhibited by its product, F6P, though it is more potently inhibited by AMP and fructose-2,6-bisphosphate. nih.gov The enzyme from Saccharomyces cerevisiae shows classic hyperbolic saturation kinetics with FBP, producing F6P as a product. nih.gov Structural analysis reveals a phosphate binding site where the C6-phosphate of FBP is released with the F6P product. nih.gov
Table 3: Summary of Structural and Kinetic Data for F6P-Interacting Enzymes
| Enzyme | Organism/Source | PDB Code (Example) | Resolution (Å) | Key Structural/Kinetic Findings | References |
| Phosphofructokinase-2 (PFK-2) | Escherichia coli | 3N1C | 2.0 | Crystal structure with F6P reveals negative interplay with allosteric ATP binding. | nih.govrcsb.org |
| Glucokinase (GK) - GKRP Complex | Xenopus laevis | 4DCH | 2.9 | GKRP binds to a super-open conformation of GK; F6P binds allosterically to GKRP to stabilize the inhibitory complex. | pnas.orgnih.gov |
| Transketolase (TKT) | Human | 2R8O | 1.75 | Homodimer with active sites at the interface; requires TPP and Ca²⁺ cofactors for the reversible transfer of two-carbon units. | nih.gov |
| Fructose-1,6-bisphosphatase (FBPase) | Human Muscle | N/A | N/A | Km for FBP is 0.77 µM; inhibited by product F6P. | nih.gov |
Fructose 6 Phosphate in Specialized Cellular and Physiological Contexts
Fructose-6-Phosphate (B1210287) in Reprogrammed Cellular Metabolism
Proliferating cells, particularly cancer cells, exhibit a profound reprogramming of their metabolic networks to support continuous growth and division. F6P is a key player in this altered metabolic state, facilitating both high rates of energy production through aerobic glycolysis and the synthesis of essential biomolecules.
A hallmark of many cancer cells is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis followed by lactate (B86563) fermentation, even in the presence of ample oxygen for mitochondrial respiration. nih.gov This metabolic shift, also known as aerobic glycolysis, is crucial for tumor progression. nih.gov Fructose-6-phosphate is a pivotal substrate in this process. The conversion of F6P to fructose-1,6-bisphosphate, catalyzed by the enzyme phosphofructokinase-1 (PFK1), is a major rate-limiting and irreversible step in the glycolytic pathway. nih.gov
In cancer cells, the regulation of this step is often altered. PFK1 enzymes in tumor cells can be less sensitive to allosteric inhibitors like ATP and more potently activated by fructose-2,6-bisphosphate (F2,6BP). nih.govfrontiersin.org F2,6BP, which is synthesized from F6P, is the most powerful allosteric activator of PFK1; its binding increases the enzyme's affinity for F6P and overcomes ATP-mediated inhibition. nih.gov This enhanced conversion of F6P fuels the high glycolytic flux required to produce ATP and provides the necessary carbon backbones for anabolic processes that support cell proliferation. nih.govbiorxiv.org Studies have shown that fructose (B13574) metabolism can accelerate glucose utilization and promote the Warburg effect by preferentially downregulating mitochondrial respiration and increasing aerobic glycolysis. nih.govresearchgate.net
Beyond its role in energy production, F6P serves as a critical link to the anabolic demands of proliferating cells by feeding into the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netnih.gov The PPP is a branch of glycolysis that runs parallel to it and is essential for producing two key cellular resources: NADPH and ribose-5-phosphate (B1218738). researchgate.net NADPH is the primary reducing equivalent for anabolic reactions, including the synthesis of fatty acids and steroids, and for regenerating antioxidants to combat oxidative stress. taylorandfrancis.com Ribose-5-phosphate is a direct precursor for the synthesis of nucleotides, which are required for DNA and RNA replication in rapidly dividing cells. researchgate.net
The non-oxidative branch of the PPP is directly connected to glycolysis through F6P and another intermediate, glyceraldehyde-3-phosphate. nih.gov Enzymes such as transketolase and transaldolase can reversibly convert these glycolytic intermediates into pentose phosphates, or vice versa, depending on the cell's metabolic needs. nih.govlibretexts.org This connection allows proliferating cells to divert the carbon flux from F6P away from catabolism and toward the PPP to meet the high demand for nucleotides and NADPH, thereby supporting macromolecular synthesis and maintaining redox balance. researchgate.nettaylorandfrancis.com In some cancer cells, fructose has been shown to be a potent stimulator of the non-oxidative pentose phosphate pathway. nih.gov
Fructose-6-Phosphate in Endoplasmic Reticulum Function
The endoplasmic reticulum (ER) is a major site for protein and lipid synthesis, and its functions are tightly linked to cellular metabolism. F6P plays a specific and important role within the ER lumen, contributing to the regulation of hormone activation.
The activation of glucocorticoids, such as the conversion of inactive cortisone (B1669442) to active cortisol in humans, occurs within the ER lumen. oup.com This process is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and requires NADPH as a cofactor. oup.comnih.govoup.com The NADPH is generated within the ER by hexose-6-phosphate dehydrogenase (H6PD), which uses glucose-6-phosphate (G6P) as its substrate. oup.comnih.gov
Research has demonstrated that fructose-6-phosphate can effectively substitute for G6P to fuel this process. nih.govoup.com While F6P cannot be directly used by H6PD, it is transported into the ER lumen through a distinct mechanism from the G6P transporter. nih.gov Once inside the ER, F6P is converted into G6P, which then becomes the substrate for H6PD to generate the NADPH necessary for 11β-HSD1 activity. oup.comnih.gov This suggests the existence of a hexose-phosphate isomerase within the ER lumen that is different from the cytosolic version. nih.govoup.com Therefore, cytosolic F6P can promote the prereceptor activation of glucocorticoids, a mechanism that may have physiological implications, particularly in tissues like adipose tissue. nih.govoup.com
Fructose-6-Phosphate in Microbial Metabolism and Essentiality
In microorganisms, including bacteria and fungi, F6P is a crucial precursor for the synthesis of essential structural components, making the pathways that utilize it attractive targets for antimicrobial agents. researchgate.netnih.gov
The hexosamine biosynthetic pathway (HBP) begins with fructose-6-phosphate and is a vital route for producing amino sugars. researchgate.netebi.ac.uk The first and rate-limiting step of this pathway is catalyzed by the enzyme glucosamine-6-phosphate synthase (GlmS). researchgate.netebi.ac.uk GlmS converts F6P and glutamine into glucosamine-6-phosphate (GlcN6P) and glutamate. researchgate.netnih.gov
GlcN6P is a pivotal precursor molecule for the synthesis of all amino sugar-containing macromolecules, including the building blocks of the bacterial cell wall (peptidoglycan) and the fungal cell wall (chitin). researchgate.net Because the HBP is the sole biosynthetic route for GlcN6P, the GlmS enzyme is essential for the viability of many microorganisms. researchgate.netebi.ac.uk Its critical role in producing these structural components makes GlmS a promising target for the development of novel antifungal and antibacterial therapies. researchgate.netnih.gov
Table of Key Enzymes and Metabolic Pathways
| Enzyme/Pathway | Substrate(s) | Product(s) | Cellular Context/Function |
| Phosphofructokinase-1 (PFK1) | Fructose-6-phosphate, ATP | Fructose-1,6-bisphosphate, ADP | Key regulatory point in glycolysis; highly active in proliferating cells (Warburg effect). nih.gov |
| Pentose Phosphate Pathway (PPP) | Glucose-6-phosphate, Fructose-6-phosphate | NADPH, Ribose-5-phosphate | Anabolic synthesis of nucleotides and fatty acids; redox balance. researchgate.netnih.gov |
| Hexose-6-Phosphate Dehydrogenase (H6PD) | Glucose-6-phosphate | 6-phosphoglucono-δ-lactone, NADPH | Generates NADPH in the ER lumen for glucocorticoid activation. oup.comnih.gov |
| Glucosamine-6-Phosphate Synthase (GlmS) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate | First step in the hexosamine biosynthetic pathway; essential for microbial cell wall synthesis. researchgate.netebi.ac.uk |
Fructose-6-Phosphate and Carbohydrate Partitioning in Plant Systems
Fructose-6-phosphate (F6P) occupies a critical metabolic junction in plant cells, fundamentally influencing the distribution of newly assimilated carbon between various metabolic pathways, a process known as carbohydrate partitioning. This allocation is primarily a decision between immediate transport and long-term storage, dictating the flow of carbon towards sucrose (B13894) synthesis for export to non-photosynthetic "sink" tissues (e.g., roots, fruits, and seeds) or towards starch synthesis for storage within the photosynthetic "source" cells of leaves. The regulation of this partitioning is vital for normal plant growth, development, and response to environmental changes. researchgate.netosti.govnih.gov
In the cytosol of plant cells, F6P serves as a direct precursor for the synthesis of sucrose. libretexts.orgfrontiersin.org The enzyme sucrose-phosphate synthase (SPS) catalyzes the reaction between F6P and UDP-glucose to form sucrose-6-phosphate, which is subsequently dephosphorylated to sucrose. researchgate.netmdpi.com This pathway represents the primary route for the production of transportable sugar in most plants. frontiersin.org
Conversely, within the plastids, F6P can be converted to glucose-6-phosphate (G6P), which is then transformed into glucose-1-phosphate (G1P). youtube.com G1P is the precursor for the synthesis of ADP-glucose, the activated form of glucose used by starch synthase to build starch polymers. frontiersin.org Therefore, the metabolic fate of F6P is a key determinant of whether carbon is allocated to the mobile form (sucrose) or the storage form (starch). youtube.com
A crucial layer of regulation in carbohydrate partitioning is mediated by the signaling molecule fructose-2,6-bisphosphate (F2,6BP), which is synthesized from F6P. nih.govnih.gov F2,6BP acts as a potent allosteric inhibitor of the cytosolic enzyme fructose-1,6-bisphosphatase (cyt-FBPase), an enzyme that plays a role in the pathway leading to sucrose synthesis. nih.govnih.govnih.gov When F6P levels rise, the concentration of F2,6BP also tends to increase, leading to the inhibition of sucrose synthesis and consequently favoring the retention of carbon within the chloroplast for starch synthesis. nih.govresearchgate.net This regulatory mechanism ensures a balance between sucrose production for export and starch accumulation for future needs.
Research on transgenic plants has provided significant insights into the role of F6P and its derivatives in carbohydrate partitioning. For instance, studies on Arabidopsis thaliana with reduced activity of the enzyme that synthesizes F2,6BP (fructose-6-phosphate,2-kinase) demonstrated a significant shift in carbon allocation. These plants exhibited lower levels of F2,6BP and, as a result, a higher proportion of carbon was partitioned into sucrose at the expense of starch. nih.gov
Detailed Research Findings on Fructose-6-Phosphate and Carbohydrate Partitioning
| Plant Species | Experimental Condition | Key Finding | Impact on Carbohydrate Partitioning |
| Arabidopsis thaliana | Reduced activity of Fructose-6-phosphate,2-kinase/Fructose-2,6-bisphosphatase | Decreased levels of Fructose-2,6-bisphosphate. nih.gov | Altered carbon partitioning with a significant increase in sucrose synthesis and a decrease in starch accumulation. nih.gov |
| Spinacia oleracea (Spinach) | Elevated leaf sucrose content | Increased levels of Fructose-6-phosphate and Fructose-2,6-bisphosphate. nih.gov | Inhibition of sucrose synthesis, leading to more photosynthate being diverted into starch. nih.govresearchgate.net |
| Kalanchoë daigremontiana (CAM plant) | Genetically engineered to have elevated Fructose-2,6-bisphosphate levels | Increased activity of 6-phosphofructo-2-kinase. nih.gov | Inhibition of sucrose synthesis and stimulation of starch synthesis during photosynthesis. nih.gov |
| Vicia faba and Pisum sativum (Guard Cells) | Light exposure | Three- to tenfold increase in Fructose-2,6-bisphosphate levels within 15 minutes. nih.govresearchgate.net | Appears to determine the direction of carbohydrate metabolism, with increased light promoting glycolysis. nih.gov |
Advanced Research Methodologies for Fructose 6 Phosphate Analysis
Spectrophotometric and Fluorometric Enzymatic Assays for Fructose-6-Phosphate (B1210287) Determination
Enzymatic assays provide a sensitive and specific alternative for quantifying F6P. These methods use a series of coupled enzyme reactions that ultimately produce a colored or fluorescent product, the amount of which is directly proportional to the initial F6P concentration.
Fluorometric assays are particularly common due to their high sensitivity. abcam.com A typical assay involves a coupled enzyme system. First, F6P is converted to G6P by phosphoglucose (B3042753) isomerase. The G6P is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The resulting NADPH can be used to generate a highly fluorescent product. abcam.comapexbt.com The fluorescence is measured at specific excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm), and the signal is compared to a standard curve to determine the F6P concentration. sigmaaldrich.com These assays are often available as commercial kits and can detect F6P in the picomole range. abcam.comapexbt.com
Table 3: Principles of a Fluorometric Assay for Fructose-6-Phosphate
| Step | Reaction | Enzyme |
| 1 | Fructose-6-Phosphate → Glucose-6-Phosphate | Phosphoglucose Isomerase |
| 2 | Glucose-6-Phosphate + NADP+ → 6-Phosphogluconate + NADPH | Glucose-6-Phosphate Dehydrogenase |
| 3 | NADPH + Probe → Fluorescent Product | --- |
This table outlines the sequential enzymatic reactions used in a common fluorometric assay to quantify F6P. abcam.comapexbt.com
Isotopic Labeling and Metabolic Flux Analysis Techniques for Fructose-6-Phosphate Turnover
To understand the dynamics of metabolic pathways, it is essential to measure the rate of conversion, or flux, of metabolites. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique for quantifying the turnover of F6P. nih.govcreative-proteomics.com In these experiments, cells or organisms are supplied with a substrate (like glucose) that has been enriched with a stable isotope, most commonly Carbon-13 (¹³C). nih.govmdpi.com
As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including F6P. By measuring the mass distribution of F6P and other metabolites using LC-MS, researchers can determine the extent of label incorporation. nih.gov For instance, if cells are fed [1,2-¹³C₂]-glucose, the F6P produced directly through glycolysis will contain two ¹³C atoms (M+2). nih.govresearchgate.net However, if the labeled carbons are cycled through other pathways, such as the pentose (B10789219) phosphate (B84403) pathway, different labeling patterns can emerge on F6P. nih.gov By analyzing these patterns with computational models, the rates of reactions producing and consuming F6P can be calculated, providing a detailed map of metabolic activity. nih.govnorthwestern.edu This approach can reveal, for example, the relative activity of glycolysis versus the pentose phosphate pathway and the reversibility of certain enzymatic reactions. nih.gov
Structural Biology Approaches for Elucidating Fructose-6-Phosphate Binding Sites and Enzyme Conformations
Structural biology techniques are crucial for understanding how F6P interacts with enzymes at an atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used to determine the three-dimensional structures of enzymes in complex with F6P or its analogs.
X-ray crystallography has been used to solve the structures of several enzymes bound to F6P or its product, fructose-1,6-bisphosphate. For example, the crystal structure of fructose-1,6-bisphosphatase complexed with F6P, AMP, and Mg²⁺ revealed large conformational changes upon ligand binding. nih.gov Similarly, crystallographic analysis of the bifunctional enzyme fructose (B13574) 6-phosphate, 2-kinase:fructose 2,6-bisphosphatase has provided insights into its structure. nih.gov These studies help identify the specific amino acid residues that form the binding pocket and are critical for catalytic activity and allosteric regulation. nih.govnih.gov
NMR spectroscopy is another powerful tool, particularly for studying enzyme dynamics and substrate binding in solution. nih.gov ³¹P NMR can be used to monitor the phosphorus atom of F6P, and changes in its chemical shift upon binding to an enzyme provide information about the binding event and the local electronic environment. nih.gov ¹H-NMR can also be used to study the isomerization of F6P to G6P as catalyzed by phosphoglucose isomerase. nih.gov These structural approaches are fundamental to understanding the mechanisms of enzyme catalysis and regulation involving F6P.
Fructose 6 Phosphate in Cellular and Organismal Homeostasis
Role in Maintaining Carbohydrate Balance and Energy Status
High cellular levels of fructose-6-phosphate (B1210287) generally signify that the cell is in a high-energy state, indicating that glycolysis has been actively running. medschoolcoach.com This accumulation can act as a feedback signal; for instance, F6P can allosterically inhibit hexokinase, the enzyme that catalyzes the first step of glycolysis, thereby downregulating the pathway when energy supplies are sufficient. medschoolcoach.com In the liver, F6P also plays a role in the regulation of glucokinase. It acts as an allosteric repressor that promotes the binding of glucokinase to its regulatory protein (GKRP), sequestering it in the nucleus and inhibiting its activity. nih.govnih.gov
The regulation is further refined by the molecule fructose-2,6-bisphosphate (F2,6BP), which is synthesized from F6P by the enzyme phosphofructokinase-2 (PFK-2). medschoolcoach.com F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. medschoolcoach.comyoutube.com Therefore, the synthesis of F2,6BP from F6P commits glucose to the glycolytic pathway. The activity of PFK-2 is under hormonal control; insulin (B600854), released in response to high blood glucose, activates PFK-2, leading to higher F2,6BP levels and stimulating glycolysis. medschoolcoach.com Conversely, glucagon, released during low blood glucose, inhibits PFK-2, lowering F2,6BP levels and thus suppressing glycolysis while promoting the reverse pathway, gluconeogenesis. medschoolcoach.comyoutube.com
The interconversion between fructose-6-phosphate and fructose-1,6-bisphosphate, known as a substrate cycle, is a critical point of metabolic control. nih.govnih.gov In gluconeogenesis, the enzyme fructose-1,6-bisphosphatase (FBPase) catalyzes the conversion of fructose-1,6-bisphosphate back to F6P. taylorandfrancis.com The activities of PFK-1 and FBPase are reciprocally regulated, preventing a futile cycle of ATP hydrolysis and allowing for fine-tuned control over glucose production and consumption. slideshare.net For example, high levels of ATP and citrate, indicating an energy-replete state, inhibit PFK-1 and activate FBPase, favoring gluconeogenesis over glycolysis. jackwestin.com This intricate regulation ensures that the cell can efficiently manage its energy resources, storing glucose when energy is abundant and mobilizing it when it is scarce.
Table 1: Regulation of Key Enzymes in Fructose-6-Phosphate Metabolism
| Enzyme | Pathway | Activators | Inhibitors | Regulatory Effect |
| Phosphofructokinase-1 (PFK-1) | Glycolysis | Fructose-2,6-bisphosphate, AMP | ATP, Citrate | Commits F6P to glycolysis for energy production. jackwestin.com |
| Fructose-1,6-bisphosphatase (FBPase) | Gluconeogenesis | Citrate | Fructose-2,6-bisphosphate, AMP | Promotes the synthesis of F6P for glucose production. medschoolcoach.comjackwestin.com |
| Phosphofructokinase-2 (PFK-2) | Glycolysis Regulation | Insulin | Glucagon | Synthesizes F2,6BP, which activates glycolysis. medschoolcoach.com |
| Hexokinase | Glycolysis | - | Fructose-6-phosphate | Feedback inhibition to slow glucose entry into glycolysis. medschoolcoach.com |
Fructose-6-Phosphate as a Key Node in Metabolic Network Control
Fructose-6-phosphate's role extends beyond glycolysis and gluconeogenesis; it serves as a critical branch point, linking central carbon metabolism to other essential biosynthetic pathways. fiveable.me This positions F6P as a key node for distributing carbon skeletons according to the cell's metabolic needs.
One of the major metabolic forks at F6P is the entry into the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) . F6P is in reversible equilibrium with glucose-6-phosphate (G6P), the direct entry substrate for the PPP. fiveable.metaylorandfrancis.com The PPP is vital for producing NADPH, which is required for reductive biosynthesis (e.g., fatty acid synthesis) and for counteracting oxidative stress, as well as for generating precursors for nucleotide synthesis, such as ribose-5-phosphate (B1218738). fiveable.menih.gov The decision to channel G6P (and thus F6P) into glycolysis or the PPP is a crucial regulatory step for balancing cellular energy production with biosynthetic and antioxidative requirements.
Another significant branch from F6P is the Hexosamine Biosynthesis Pathway (HBP) . In a reaction catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT), F6P is converted to glucosamine-6-phosphate. hmdb.cataylorandfrancis.com This pathway, which typically utilizes 2-5% of total glucose, produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a substrate for protein and lipid glycosylation. taylorandfrancis.comnih.gov This process is essential for the function of numerous cellular proteins.
Furthermore, F6P is an intermediate in the metabolism of other sugars. In muscle and adipose tissue, fructose (B13574) can be directly phosphorylated by hexokinase to form F6P, providing a direct entry into the glycolytic pathway. nih.gov This highlights its role in integrating different dietary carbohydrates into the central metabolic network. fiveable.me In some organisms, F6P is also an intermediate in the utilization of compounds like xylulose, derived from hemicellulose. taylorandfrancis.com
The positioning of F6P at the intersection of these major pathways underscores its importance in metabolic control. The flux of F6P through any one of these branches is tightly regulated, allowing the cell to dynamically respond to changes in its internal state and external environment, distributing metabolic resources to where they are most needed, whether for energy production, biosynthesis, or cellular maintenance. fiveable.me
Table 2: Fructose-6-Phosphate as a Metabolic Branch Point
| Pathway | Entry Point from F6P | Key Enzyme | Primary Function of Pathway |
| Glycolysis | Conversion to Fructose-1,6-bisphosphate | Phosphofructokinase-1 (PFK-1) | ATP production, generation of biosynthetic precursors. hmdb.ca |
| Gluconeogenesis | Formation from Fructose-1,6-bisphosphate | Fructose-1,6-bisphosphatase (FBPase) | Synthesis of glucose from non-carbohydrate precursors. taylorandfrancis.com |
| Pentose Phosphate Pathway | Isomerization to Glucose-6-phosphate | Phosphoglucose (B3042753) Isomerase | Production of NADPH and Ribose-5-phosphate. fiveable.me |
| Hexosamine Pathway | Conversion to Glucosamine-6-phosphate | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Synthesis of UDP-GlcNAc for glycosylation. hmdb.cataylorandfrancis.com |
Future Directions in Fructose 6 Phosphate Research
Unraveling Novel Regulatory Mechanisms of Fructose-6-Phosphate (B1210287) Metabolism
The flux of fructose-6-phosphate through various metabolic pathways is tightly controlled by a complex network of enzymes and allosteric effectors. Future research aims to dissect these regulatory layers with greater precision, moving beyond established models to uncover novel control points.
A primary focus is the family of bifunctional enzymes known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase), encoded by PFKFB genes. These enzymes synthesize or degrade fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of the key glycolytic enzyme phosphofructokinase-1 (PFK-1). taylorandfrancis.comyoutube.comyoutube.com The different isoforms of PFKFB (PFKFB1-4) exhibit distinct kinase-to-phosphatase activity ratios, allowing for tissue-specific and context-dependent regulation of glycolytic flux. taylorandfrancis.com For instance, PFKFB3 has the highest kinase activity, strongly promoting glycolysis, and its inhibition can reduce cell adhesion. taylorandfrancis.com Future work will likely focus on how the expression and activity of these individual PFKFB isoforms are regulated by upstream signaling pathways in response to various stimuli and how they direct F6P into specific metabolic fates.
Another emerging area is the role of post-translational modifications (PTMs) in regulating metabolic enzymes. A key example is O-GlcNAcylation, a nutrient-sensing PTM that uses UDP-N-acetylglucosamine (UDP-GlcNAc) as a substrate. nih.govroyalsocietypublishing.org The hexosamine biosynthesis pathway (HBP), which produces UDP-GlcNAc, begins with fructose-6-phosphate. nih.govroyalsocietypublishing.org This directly links F6P availability to the O-GlcNAcylation status of cellular proteins, including transcription factors and key metabolic enzymes like phosphofructokinase 1 (PFK1). royalsocietypublishing.orgnih.gov Research is beginning to unravel how fluctuations in F6P levels, by altering HBP flux, can function as a regulatory signal that modulates broad cellular processes through O-GlcNAcylation.
Table 1: Key Regulatory Enzymes of Fructose-6-Phosphate Flux
| Enzyme/Regulator | Gene (Human) | Primary Function | Regulatory Mechanism |
| 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 | PFKFB3 | Synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent activator of glycolysis. | Allosteric activation of PFK-1 by F2,6BP enhances conversion of F6P to fructose-1,6-bisphosphate. taylorandfrancis.com |
| Fructose-1,6-bisphosphatase 1 | FBP1 | Catalyzes the conversion of fructose-1,6-bisphosphate to F6P in gluconeogenesis. | Allosterically inhibited by AMP and fructose-2,6-bisphosphate. nih.gov |
| Glutamine:fructose-6-phosphate amidotransferase | GFAT1 | Commits F6P to the hexosamine biosynthesis pathway. | Rate-limiting step for the production of UDP-GlcNAc for O-GlcNAcylation. royalsocietypublishing.org |
| Phosphofructokinase, platelet | PFKP (and other isoforms) | Catalyzes the phosphorylation of F6P to fructose-1,6-bisphosphate. | Allosterically regulated by ATP, AMP, citrate, and F2,6BP. O-GlcNAcylation can reduce its activity. royalsocietypublishing.org |
Investigating Fructose-6-Phosphate's Untapped Roles in Cellular Signaling
Beyond its direct role as a metabolic intermediate, fructose-6-phosphate and its downstream metabolites are emerging as critical signaling molecules that influence a wide array of cellular processes. Future research is focused on identifying and characterizing these previously untapped signaling functions.
The metabolic enzyme PFKFB3, which is directly regulated by the availability of its substrate F6P, has been implicated in major signaling cascades. Studies have shown that PFKFB3 can facilitate cell proliferation and migration by activating the WNT/β-catenin signaling pathway. nih.gov Furthermore, PFKFB3 has been linked to the regulation of chemoresistance and metastasis in cancer through the NF-κB signaling pathway. nih.gov These findings suggest that the metabolic state, reflected by F6P flux through PFKFB3, can be translated into specific signaling outputs that control cell fate and behavior. Recent work has also shown that PFKFB3 can induce lactate (B86563) accumulation, which in turn leads to histone lactylation, an epigenetic modification that activates the NF-κB pathway to promote inflammation and fibrosis. frontiersin.org
The hexosamine biosynthesis pathway represents another critical signaling hub originating from F6P. The pathway's end product, UDP-GlcNAc, is the donor substrate for O-GlcNAcylation, a dynamic PTM that rivals phosphorylation in its scope and importance. nih.govnih.gov This modification targets thousands of nuclear, cytoplasmic, and mitochondrial proteins, including key components of signal transduction pathways and transcription factors. nih.gov By controlling the substrate availability for O-GlcNAcylation, F6P metabolism acts as a nutrient sensor that integrates metabolic status with the core signaling and transcriptional machinery of the cell. royalsocietypublishing.orgnih.gov Future investigations will aim to map the specific proteins whose O-GlcNAcylation status is most sensitive to F6P flux and to understand the functional consequences of this metabolic-epigenetic crosstalk.
Developing Advanced Computational Models for Fructose-6-Phosphate Metabolic Flux Prediction
Understanding the complex, dynamic, and interconnected nature of F6P metabolism requires sophisticated analytical tools. The development of advanced computational models is a key future direction that promises to provide a systems-level understanding and predictive power over metabolic flux.
Detailed kinetic models of fructose (B13574) metabolism are already being constructed to simulate the dynamic changes in metabolite concentrations. nih.gov One such model, comprising approximately 120 parameters and 25 variables, has been used to investigate the metabolic shifts associated with non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.net These models can simulate various scenarios, such as changes in dietary carbohydrate input or the effect of specific enzyme inhibitors, to predict outcomes like hepatic triglyceride accumulation. nih.govresearchgate.net Sensitivity analyses on these models can pinpoint rate-limiting enzymes, such as fructokinase and pyruvate (B1213749) kinase, as key control points in the network. nih.gov
Table 2: Parameters in a Kinetic Model of Fructose Metabolism
| Model Component | Description | Example Application |
| Variables | 25 dynamic concentrations of metabolites (e.g., Fructose, Fructose-1-Phosphate (B91348), Triglycerides) | Predicting changes in lipid profiles based on diet. nih.gov |
| Parameters | ~120 kinetic constants (e.g., Vmax, Km) for enzymes in fructolysis, glycolysis, and lipogenesis. | Identifying enzymes most sensitive to inhibition for therapeutic targeting. nih.gov |
| Equations | 25 first-order differential equations based on Michaelis-Menten and Hill kinetics. | Simulating the rate of triglyceride accumulation under different metabolic conditions. nih.gov |
While kinetic models are powerful, their complexity and the large number of required parameters can be a limitation. nih.gov An alternative and widely used approach is Flux Balance Analysis (FBA), which predicts metabolic flux distributions at a steady state within genome-scale metabolic models. acs.org However, standard FBA often yields a wide range of possible flux solutions. To improve predictive accuracy, new algorithms are being developed. Enhanced Flux Potential Analysis (eFPA), for example, integrates transcriptomic or proteomic data to constrain the model, thereby providing more robust flux predictions. embopress.org This method has shown promise in predicting metabolic function in human tissues and can handle the sparse data typical of single-cell analyses. embopress.org Future efforts will focus on creating more comprehensive "whole-cell" models that integrate enzyme kinetics, protein synthesis, and allosteric regulation to provide a more accurate and quantitative prediction of how F6P is partitioned among competing metabolic pathways under diverse physiological and pathological conditions. acs.org
Q & A
Q. What are the primary metabolic roles of fructose-6-phosphate in glycolysis and gluconeogenesis?
F6P is a pivotal intermediate in glycolysis (Embden-Meyerhof pathway) and gluconeogenesis. In glycolysis, phosphoglucose isomerase (PGI) catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to F6P, enabling its conversion to fructose-1,6-bisphosphate via phosphofructokinase-1 (PFK-1). In gluconeogenesis, F6P is regenerated from fructose-1,6-bisphosphate via fructose-1,6-bisphosphatase (FBPase-1) and then converted back to G6P . Methodologically, isotopic tracing (e.g., ¹³C-glucose) can track F6P flux, while enzyme activity assays (e.g., spectrophotometric monitoring of NADH/NADPH) quantify PGI or PFK-1 kinetics .
Q. How can researchers accurately quantify fructose-6-phosphate in cellular extracts?
Fluorometric assays using enzymatic coupling are standard. For example, the F6P Assay Kit employs a reaction cascade where F6P is converted to G6P via PGI, followed by G6P dehydrogenase (G6PDH)-catalyzed NADP⁺ reduction to NADPH. Fluorescence intensity (ex/em: 535/587 nm) correlates with F6P concentration. Key steps include deproteinizing samples (e.g., perchloric acid) and running standards (0–0.5 nmol/well) to construct a calibration curve . For validation, paired LC-MS/MS analysis is recommended to confirm specificity .
Q. What experimental models are suitable for studying F6P dynamics in plant metabolism?
Maize (Zea mays) is a robust model for studying F6P-linked enzymes like fructose-6-phosphate 2-kinase/fructose-2,6-bisphosphatase (F2KP/F2BPase), which regulates sucrose synthesis. Researchers use transgenic lines with altered F2KP expression to analyze starch/sucrose partitioning. Tissue-specific RNA-seq and enzyme activity profiling (e.g., in leaves vs. roots) reveal spatial regulation .
Advanced Research Questions
Q. How do conflicting data on F6P’s regulatory roles in glycolysis versus the pentose phosphate pathway (PPP) arise, and how can they be resolved?
F6P sits at a metabolic branchpoint: glycolysis (via PFK-1) or PPP (via glucose-6-phosphate dehydrogenase). Discrepancies in flux studies often stem from cell type-specific enzyme expression (e.g., cancer cells favor PPP) or assay conditions (e.g., ATP/Mg²⁺ concentrations altering PFK-1 allostery). To resolve contradictions, employ ¹³C metabolic flux analysis (MFA) with parallel inhibition of PFK-1 (e.g., citrate) and PPP (e.g., 6-aminonicotinamide) to map compartmentalized F6P utilization .
Q. What genetic and molecular tools are available to manipulate F6P levels in vivo?
- CRISPR/Cas9 : Knockout of PFK or Pfrx (fructose-6-phosphate regulators) in Drosophila models alters F6P pools, impacting ER stress responses .
- Inducible Promoters : Overexpress glutamine:fructose-6-phosphate amidotransferase (GFAT) in mammalian cells to elevate F6P-derived hexosamine pathway flux, linked to insulin resistance .
- FRET Biosensors : Genetically encoded sensors (e.g., FLII⁸⁰⁰P for F6P) enable real-time tracking in single cells .
Q. How does F6P modulate enzyme activity in metabolic regulation?
F6P allosterically regulates:
- Phosphofructokinase-2 (PFK-2) : F6P activates PFK-2, increasing fructose-2,6-bisphosphate (F2,6BP), a potent PFK-1 activator .
- Glucokinase Regulatory Protein (GKRP) : F6P stabilizes GKRP binding to glucokinase (GK), sequestering it in the nucleus. Displacement by fructose-1-phosphate (F1P) releases active GK, enhancing hepatic glucose uptake .
Methodologically, surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantifies F6P-enzyme binding affinities .
Q. What are the structural determinants of F6P-enzyme interactions?
X-ray crystallography of E. coli phosphofructokinase reveals F6P binds at the active site via hydrogen bonds with Arg162 and Asp127, while Mg²⁺ coordinates the phosphate group. Mutagenesis (e.g., Arg162Ala) disrupts binding, validated by ITC and enzymatic activity loss . For plant enzymes, homology modeling using maize F2KP (PDB: 1XFB) identifies conserved residues (e.g., Lys273) critical for F6P recognition .
Methodological Challenges and Solutions
Q. How can researchers address variability in F6P measurements across assays?
Common pitfalls include:
- Sample Degradation : Rapid freezing in liquid N₂ and protease inhibitors (e.g., PMSF) preserve F6P .
- Cross-Reactivity : Fluorometric kits may detect structurally similar sugars (e.g., fructose-1-phosphate). Validate with orthogonal methods (e.g., HPLC with refractive index detection) .
- Enzyme Inhibition : High ATP (>2 mM) inhibits PFK-1; optimize assay buffers (e.g., 0.5 mM ATP, 5 mM Mg²⁺) .
Q. What computational models predict F6P flux in metabolic networks?
Constraint-based models (e.g., COBRApy) integrate F6P-related reactions (e.g., PGI, PFK-1) to simulate glycolysis/PPP trade-offs under varying O₂ levels (aerobic vs. Warburg effect). Experimental validation via ¹³C-MFA in cancer cell lines refines predictions .
Emerging Research Directions
Q. How does F6P influence epigenetic regulation via the hexosamine pathway?
F6P is a precursor for UDP-GlcNAc synthesis via GFAT. Elevated UDP-GlcNAc levels O-GlcNAcylate histones (e.g., H2BS112), modulating chromatin accessibility. ChIP-seq in GFAT-overexpressing HEK293 cells identifies enriched O-GlcNAc marks at metabolic gene promoters .
Q. Can F6P-targeted therapies mitigate metabolic disorders?
Preclinical studies show GFAT inhibitors (e.g., DON, 6-diazo-5-oxo-L-norleucine) reduce hepatic F6P flux, reversing insulin resistance in obese mice. However, off-target effects (e.g., gut toxicity) necessitate CRISPR-based tissue-specific knockout models for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
